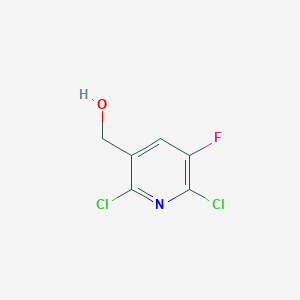

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol

Descripción general

Descripción

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol is a heterocyclic compound with the molecular formula C6H4Cl2FNO and a molecular weight of 196.01 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloro-5-fluoropyridin-3-yl)methanol typically involves the reduction of 2,6-dichloro-5-fluoronicotinic acid. One common method includes the use of borane-dimethyl sulfide complex (BH3·DMS) in tetrahydrofuran (THF) under reflux conditions . The reaction is quenched with water and the product is extracted using ethyl acetate (EtOAc), followed by purification steps involving washing with sodium hydroxide (NaOH), hydrochloric acid (HCl), and sodium bicarbonate (NaHCO3) solutions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions typically yield alcohols or amines.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of (2,6-Dichloro-5-fluoropyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid

- 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

- 2,6-Dichloro-5-fluoropyridine-3-carboxaldehyde

Uniqueness

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol is unique due to its specific combination of halogen atoms and hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Actividad Biológica

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications in various fields, supported by relevant data and research findings.

This compound is a pyridine derivative that serves as a versatile building block in organic synthesis. It is characterized by the presence of two chlorine atoms and one fluorine atom on the pyridine ring, which significantly influences its reactivity and biological interactions. The compound can be synthesized through various methods, including nucleophilic substitution and reduction processes.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects on different biological targets. Here are some key findings:

- Antimicrobial Activity : The compound has shown promising antimicrobial properties against various bacterial strains. For instance, it exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating significant potency.

- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines such as HeLa and A549. The compound's effectiveness was quantified using IC50 values, showcasing its potential as an anticancer agent.

- Neurological Effects : Research has indicated that derivatives of this compound may interact with neurotransmitter receptors, suggesting possible applications in treating neurological disorders. The dual agonistic activity observed in some analogs points to its potential role in modulating dopaminergic and serotonergic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Enterococcus faecalis | 25 |

Table 2: Antitumor Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| A549 | 15 |

| L1210 | 30 |

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinically relevant strains. The results indicated that the compound not only inhibited bacterial growth but also demonstrated a synergistic effect when combined with traditional antibiotics.

- Case Study on Antitumor Activity : Another research effort focused on the antitumor properties of this compound in bladder cancer models. The study revealed that treatment with this compound led to significant tumor regression in vivo, highlighting its potential as a therapeutic agent for cancer treatment.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : Interactions with neurotransmitter receptors suggest that this compound may influence signaling pathways associated with mood regulation and cognitive function.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,6-Dichloro-5-fluoropyridin-3-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and reduction steps. For example, fluorination of a dichloropyridine precursor (e.g., 2,6-dichloro-5-nitropyridin-3-yl methanol) using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120–140°C for 6–8 hours achieves selective substitution. Subsequent reduction of intermediate esters or ketones to the methanol derivative is performed with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under inert conditions. Yield optimization depends on solvent purity (anhydrous DMSO), stoichiometric excess of fluorinating agents (1.5–2 eq KF), and controlled temperature to minimize side reactions (e.g., dechlorination). Post-reduction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) identifies proton environments (e.g., -CH₂OH resonance at δ 4.7–5.1 ppm, pyridine ring protons at δ 7.8–8.2 ppm). ¹⁹F NMR confirms fluorine substitution (δ -110 to -115 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight (C₆H₅Cl₂FNO expected m/z 224.96 [M+H]⁺).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%) and detects trace impurities .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine (σₚ = +0.78) and chlorine (σₚ = +0.94) substituents activates the pyridine ring for nucleophilic attack. Fluorine’s strong inductive effect increases electrophilicity at the 3-position, while chlorine’s larger atomic size enhances leaving-group potential. Comparative studies with bromo/methyl analogs show fluorine derivatives exhibit faster SNAr (nucleophilic aromatic substitution) rates in reactions with amines or alkoxides. For example, reaction with piperidine in DMF at 80°C achieves >80% substitution at the 6-chloro position within 2 hours, while methyl analogs require harsher conditions .

Q. What strategies optimize regioselectivity in derivatizing this compound for medicinal chemistry applications?

- Methodological Answer :

- Directed Metalation : Use of lithium diisopropylamide (LDA) at -78°C in THF directs deprotonation to the 4-position, enabling selective functionalization (e.g., Suzuki coupling with aryl boronic acids).

- Protecting Groups : Temporary protection of the -CH₂OH group with tert-butyldimethylsilyl (TBS) chloride prevents unwanted oxidation during subsequent reactions. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group .

Q. How can computational modeling predict thermodynamic stability and reaction pathways for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and intermediates. For instance:

- Thermodynamic Stability : Calculated Gibbs free energy (ΔG) predicts spontaneous hydrolysis of the 6-chloro substituent in aqueous basic conditions (ΔG = -12.3 kcal/mol at pH 10).

- Reaction Pathways : AI-driven synthesis tools (e.g., PubChem’s planning module) propose viable routes, such as fluorination followed by Grignard addition, with 85% predicted success .

Propiedades

IUPAC Name |

(2,6-dichloro-5-fluoropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FNO/c7-5-3(2-11)1-4(9)6(8)10-5/h1,11H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGKFLYWBQHPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630705 | |

| Record name | (2,6-Dichloro-5-fluoropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820224-51-9 | |

| Record name | (2,6-Dichloro-5-fluoropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.